REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]1[CH2:14][CH2:13][NH:12][C:11](=[O:15])[CH:10]=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[C:3]2[NH:8][C:9]3[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:10]=3[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
Cupric acetate
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-[(2-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)NC1=CC(NCC1)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
280 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 130° for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with hot methanol (50 ml)
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
washed with hot methanol (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2C3=C(NC12)CCNC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 155.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |